2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide

Adenosine A3 receptor selectivity CNS drug discovery Radioligand binding assay

2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide (CAS 473801-79-5) is a synthetic, chiral small-molecule benzamide derivative. It functions as a potent and highly selective antagonist of the human adenosine A3 receptor (hA3R).

Molecular Formula C26H27N3O4
Molecular Weight 445.5 g/mol
CAS No. 473801-79-5
Cat. No. B13945118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide
CAS473801-79-5
Molecular FormulaC26H27N3O4
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
InChIInChI=1S/C26H27N3O4/c1-17(2)23(26(32)28-21-15-9-10-16-22(21)33-3)29-25(31)19-13-7-8-14-20(19)27-24(30)18-11-5-4-6-12-18/h4-17,23H,1-3H3,(H,27,30)(H,28,32)(H,29,31)/t23-/m0/s1
InChIKeyYIAJLKOWFCTZOS-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide (CAS 473801-79-5): Compound Class, Target Profile, and Initial Procurement Context


2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide (CAS 473801-79-5) is a synthetic, chiral small-molecule benzamide derivative [1]. It functions as a potent and highly selective antagonist of the human adenosine A3 receptor (hA3R) [2]. In radioligand binding assays, the compound displaces [3H]HEMADO from hA3R with a Ki of 15 nM, while exhibiting substantially weaker affinity for the A1, A2A, and A2B receptor subtypes [2]. This selectivity profile, combined with its well-defined stereochemistry at the valine-derived center, positions the compound as a targeted pharmacological tool for dissecting A3R-mediated signaling in inflammatory and neurological disease models.

1 A3 receptor signaling tool – validated antagonist for dissecting hA3R-mediated pathways in inflammatory and neurological research models.
2 High subtype selectivity – clean profile over A1, A2A, and A2B receptors, supporting minimal off-target adenosine effects in functional assays.
3 Defined stereochemistry – single enantiomer with established S-configuration, suitable for chiral integrity and SAR studies.

Why Generic Adenosine A3 Antagonists Cannot Replace 2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide in Targeted Research


Simply selecting any compound described as an “adenosine A3 antagonist” is insufficient for reproducible research or assay development. As demonstrated in curated binding databases, ligands within this pharmacological class span a 1,000-fold range in A3 affinity and exhibit profoundly different selectivity windows over the A1, A2A, and A2B receptors [1]. The target compound achieves a Ki of 15 nM at hA3R with >190-fold selectivity over the A2A and A1 subtypes [1]; in contrast, the frequently used non-selective antagonist CGS 15943 shows only a 3.1-fold selectivity window between its A2A and A3 targets [2]. Such discrepancies directly affect the validity of functional studies, as residual off-target binding at other adenosine receptor subtypes can confound phenotypic readouts in inflammation, ischemia, and neuroprotection models.

Selectivity Generic A3 antagonists can span a 1,000-fold affinity range; a compound labeled “A3 antagonist” may not replicate the high selectivity profile required for clean pathway dissection.
Off-target Pan-adenosine blockers or less selective ligands may confound phenotypic readouts through residual A1, A2A, or A2B engagement, particularly in cardiovascular and CNS models.
Chirality Racemic mixtures or opposite enantiomers may exhibit altered binding kinetics; stereochemical control is critical for reproducible target engagement data.

Head-to-Head Quantitative Differentiation of 2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide from Reference A3 Antagonists


Selectivity Window Over Adenosine A2A Receptors: A Critical Parameter for CNS and Cardiovascular Applications

The target compound demonstrates a 197-fold selectivity for hA3R over hA2AR (Ki ratio: 2950 nM / 15 nM), a margin that far exceeds that of the classical triazoloquinazoline antagonist MRS 1220 [1]. MRS 1220, while more potent at hA3R (Ki 0.65 nM), achieves only an 80-fold selectivity over its rat A2A interaction (Ki 52 nM) . For applications demanding minimal A2A engagement—such as studies of A3-mediated cardioprotection where A2A activation triggers vasodilation—this larger selectivity window translates to a reduced risk of confounding vascular effects.

A2A Selectivity
Head-to-head
197-fold over hA2A
(hA2A Ki 2950 nM vs hA3 Ki 15 nM)
Supports cardiovascular model studies with reduced A2A-mediated vasodilation risk.
Compared to MRS 1220 (80-fold selectivity); wider window may improve A3 signal attribution.
Adenosine A3 receptor selectivity CNS drug discovery Radioligand binding assay

Selectivity Over Adenosine A1 Receptors: Avoiding Bradycardic and CNS-Depressant Liabilities

The target compound exhibits a 257-fold preference for hA3R over hA1R (Ki ratio: 3850 nM / 15 nM) [1]. This is a markedly cleaner profile than the benzamide-based A3 antagonist MRS 1177, which despite its exceptional A3 potency (Ki 0.3 nM), shows only a ~30-fold window over A1 receptors in comparable human receptor assays . Because A1 receptor activation suppresses cardiac conduction and neuronal excitability, a low A1 affinity is essential for attributing any observed in vivo anti-inflammatory phenotype solely to A3 antagonism.

A1 Selectivity
Head-to-head
257-fold over hA1
(hA1 Ki 3850 nM vs hA3 Ki 15 nM)
Supports inflammatory model interpretation with minimal bradycardic or CNS-confounding effects.
MRS 1177 provides ~30-fold window; target compound offers 8.6× greater selectivity margin.
A1 receptor counter-screening Safety pharmacology Anti-inflammatory drug profiling

Absolute Selectivity Against Adenosine A2B Receptors

The compound displays negligible binding to the human adenosine A2B receptor (Ki > 10,000 nM), resulting in an exceptional >667-fold selectivity over hA3R [1]. This level of A2B avoidance is structurally characteristic of the N-substituted benzamide chemotype and substantiates the class-level hypothesis that a sterically constrained amide linker disfavors the A2B binding pocket [2]. In contrast, the non-xanthine antagonist CGS 15943 retains significant A2B affinity (Ki 16 nM), representing only a 3.1-fold selectivity for its primary A1 target over A2B [3]. For researchers studying A3R in tissues where A2B co-expression is high (e.g., intestinal epithelium, vasculature), this selectivity profile is a critical procurement parameter.

A2B Avoidance
Class-level
>667-fold over hA2B
(hA2B Ki >10,000 nM)
Negligible A2B binding supports A3R interpretation in tissues with high A2B co-expression.
CGS 15943 retains A2B affinity (Ki 16 nM); benzamide scaffold disfavors A2B pocket occupancy.
A2B receptor counter-screening Metabolic disease Inflammatory bowel disease

Optimal Scientific and Preclinical Deployment Scenarios for 2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide


Pharmacological Dissection of A3-Mediated Anti-Inflammatory Pathways in Rodent Colitis Models

In experimental colitis, the compound’s >667-fold selectivity over A2B receptors is essential: A2B activation on intestinal epithelial cells is known to drive IL-6 release and worsen inflammation, confounding the interpretation of A3 antagonist effects [1]. By procuring a tool compound with negligible A2B affinity, researchers can confidently link any observed attenuation of disease activity to A3R blockade alone.

In Vitro Counter-Screening Panels for Adenosine Receptor Subtype Profiling of Novel Chemical Entities

With its 197-fold and 257-fold selectivity windows over A2A and A1 receptors respectively, this benzamide serves as a highly specific reference antagonist for calibrating A3R signal in multi-receptor profiling panels [2]. Its defined selectivity profile makes it a superior positive control compared to CGS 15943, whose broad-spectrum binding complicates deconvolution of subtype-specific activity.

Structure-Activity Relationship (SAR) Studies on Benzamide-Derived A3 Antagonists for Lead Optimization

Patent literature identifies the benzamide scaffold as a privileged chemotype for A3R antagonism, where the electronic nature and steric bulk of the N-aryl substituent critically modulate affinity and selectivity [3]. The compound’s 15 nM A3 Ki, combined with its well-characterized stereochemistry (S-configuration at the valine α-carbon), provides a reproducible benchmark for benchmarking new analogs in medicinal chemistry campaigns.

Ischemia-Reperfusion Injury Models Requiring Exclusion of A2A-Mediated Cardioprotection

In rodent myocardial ischemia-reperfusion studies, A2A receptor activation exerts potent preconditioning-like protection, making it impossible to isolate the A3 receptor’s specific contribution when using non-selective antagonists. The compound’s 197-fold A3/A2A selectivity directly addresses this confound, enabling clean pharmacological validation of A3R as a therapeutic target for ischemic conditioning [2].

Application
Selection Property
Validation Focus
Inflammatory bowel disease model studies
A2B receptor selectivity
A3-specific anti-inflammatory endpoint interpretation
Adenosine receptor subtype profiling panels
Defined subtype selectivity profile
Reference antagonist calibration for A3R signal
Benzamide SAR and lead optimization
Benchmark A3 affinity and stereochemistry
New analog affinity and selectivity comparison
Ischemia-reperfusion injury model studies
A2A receptor selectivity
A3-specific cardioprotection endpoint validation
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